molecular formula C12H15BrO2 B15240682 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one

1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one

Cat. No.: B15240682
M. Wt: 271.15 g/mol
InChI Key: HOMYUNXRZUJVQM-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one is a substituted aromatic hydroxyketone characterized by a propan-1-one backbone linked to a polysubstituted phenyl ring. The phenyl group features a bromine atom at position 3, a hydroxyl group at position 6, and methyl groups at positions 2 and 2. The ketone side chain is further substituted with a methyl group at position 2 (α-carbon).

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

1-(3-bromo-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C12H15BrO2/c1-6(2)12(15)10-8(4)11(13)7(3)5-9(10)14/h5-6,14H,1-4H3

InChI Key

HOMYUNXRZUJVQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)C(=O)C(C)C)O

Origin of Product

United States

Biological Activity

1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one, also known by its CAS number 1700077-72-0, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in various fields such as pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrO2C_{12}H_{15}BrO_2 with a molecular weight of approximately 271.15 g/mol. The compound features a bromine atom and a hydroxyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-6-hydroxy-2,4-dimethylphenol with appropriate alkylating agents. The specific synthetic route may vary depending on the desired purity and yield.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that bromo-substituted phenolic compounds demonstrate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
3-Bromo-2-hydroxy-N-(3,4-dimethyl)E. coli62.5 µg/mL
3-Bromo-2-hydroxy-N-(3,4-dimethyl)S. aureus78.12 µg/mL

Antiproliferative Effects

Studies have shown that phenolic compounds can exhibit antiproliferative effects on cancer cell lines. For instance, derivatives of brominated phenols have been tested against HeLa cells, with varying degrees of success in inhibiting cell growth .

Table 2: Antiproliferative Activity on Cancer Cell Lines

Compound NameCell Line TestedIC50 (µg/mL)
3-Bromo-2-hydroxy-N-(3,4-dimethyl)HeLa226
3-Bromo-2-hydroxy-N-(3,4-dimethyl)A549242.52

Case Studies

A notable case study investigated the biological activity of similar brominated compounds derived from plant sources. Extracts from Tectona grandis leaves revealed that certain bromo-compounds exhibited stimulatory activity and potential therapeutic benefits .

Toxicological Considerations

While the biological activities are promising, it is crucial to consider the toxicological profile of such compounds. Research indicates that brominated compounds may possess varying degrees of toxicity depending on their structure and dosage .

Table 3: Toxicity Profile of Related Compounds

Compound NameToxicity Level (LD50 in mg/kg)
3-Bromo-2-hydroxy-N-(3,4-dimethyl)>1000 (low toxicity)
Other Brominated PhenolsVaries significantly

Chemical Reactions Analysis

Functional Group Reactivity Analysis

The compound’s reactivity is governed by its functional groups:

  • Bromine (Br) : Positioned at the 3rd position of the phenyl ring, bromine enables nucleophilic aromatic substitution under specific conditions (e.g., basic or acidic media). This allows the introduction of diverse functional groups.

  • Hydroxy (-OH) : Located at the 6th position, the phenolic hydroxy group can undergo acid-base reactions , methylation , or oxidation to a carbonyl group.

  • Methyl Groups (CH₃) : The 2nd and 4th methyl substituents provide steric hindrance, influencing regioselectivity in reactions.

  • Ketone (C=O) : The acetophenone-derived ketone participates in nucleophilic additions (e.g., with Grignard reagents) and reductions (e.g., to alcohol via LiAlH₄) .

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution , replacing Br with nucleophiles such as hydroxide, amines, or alkoxides. This reaction is facilitated by the electron-withdrawing effects of the hydroxy and ketone groups, which activate the aromatic ring for substitution.

Mechanism :

  • Deactivation : The electron-withdrawing hydroxy and ketone groups direct nucleophilic attack to the brominated position.

  • Nucleophilic Attack : A nucleophile (Nu⁻) replaces Br⁻ via an aromatic intermediate (e.g., a Meisenheimer complex).

Example Reaction :
1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one+NH₃1-(3-Amino-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one\text{this compound} + \text{NH₃} \rightarrow \text{1-(3-Amino-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one}

Ketone Group Reactions

The ketone group at the 2-methylpropan-1-one moiety participates in classic carbonyl chemistry:

  • Nucleophilic Addition : Reacts with Grignard reagents, organometallics, or hydride donors (e.g., NaBH₄) to form alcohols or alkylated derivatives .

  • Reduction : Converts the ketone to a secondary alcohol via reagents like LiAlH₄.

Mechanism :

  • Nucleophilic Attack : The nucleophile attacks the electrophilic carbonyl carbon.

  • Proton Transfer : Formation of an alkoxide intermediate, followed by protonation.

Example Reaction :
This compound+LiAlH₄1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-ol\text{this compound} + \text{LiAlH₄} \rightarrow \text{1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-ol}

Radical Reactions

The bromine atom may participate in radical-mediated reactions , such as allylic bromination or chain propagation steps. For example:

  • Bromine Radical Formation : Homolytic cleavage of Br–C bond generates a bromine radical, which can abstract hydrogen atoms or add to unsaturated bonds in propagation steps .

  • Chain Termination : Radicals combine to form stable products (e.g., dihalides).

Mechanism :

  • Initiation : Light or heat generates bromine radicals.

  • Propagation : Radical adds to double bonds, forming new radicals.

  • Termination : Radicals recombine or react with inhibitors.

Comparison of Reaction Mechanisms

Reaction Type Key Features Functional Group Involved Reactivity
Nucleophilic SubstitutionReplacement of Br with nucleophiles; activated by electron-withdrawing groups.BromineHigh (under basic/acidic conditions)
Ketone ReductionConversion to alcohol via hydride donors.KetoneModerate
Radical AdditionChain propagation via bromine radicals; stability of intermediates.BromineModerate (requires initiation)

Structural Influences on Reactivity

The steric hindrance from methyl groups and electron-withdrawing effects of the hydroxy group modulate reactivity:

  • Regioselectivity : Methyl groups at positions 2 and 4 direct nucleophilic attack to the brominated position.

  • Kinetic Control : Steric bulk may favor less hindered reaction pathways.

Potential Biological Transformations

While not directly addressed in the provided sources, the compound’s structural similarity to phenolic derivatives suggests possible antioxidant or enzyme-inhibiting properties. Further studies would require in vitro testing.

Comparison with Similar Compounds

Bromine vs. Chlorine Substitution

  • The hydroxyl group at position 6 enables hydrogen bonding, impacting solubility .
  • 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-1-heptanone (Semicarbazone): Chlorine substitution reduces molecular weight (vs. bromine) but retains similar steric hindrance. The longer heptanone chain increases lipophilicity compared to the target compound’s shorter 2-methylpropan-1-one chain .
  • 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one : Lacks hydroxyl and dimethyl groups, leading to reduced polarity and altered reactivity in nucleophilic additions .

Methyl Group Positioning

  • Compounds like 1-(4-Hydroxy-3-nitrophenyl)-1-decanone feature nitro and hydroxyl groups but lack methyl substituents, resulting in lower steric shielding and higher susceptibility to oxidation .

Ketone Chain Modifications

  • 2-Bromo-1-(3-bromo-6-hydroxy-2,4-dimethylphenyl)-1-butanone: The butanone chain (vs. propanone) increases molecular flexibility and alters crystalline packing, as observed in X-ray diffraction studies .
  • 1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-1-pentanone (BF2-chelate): Incorporation of a cyclohexyl group and BF2 chelation enhances thermal stability, a property absent in the target compound .

Functional Group Interactions

  • Hydrazone Derivatives: Unlike the target compound, acetophenone-2,4-dimethylphenyl hydrazone (from ) forms a hydrazone linkage, enabling applications in coordination chemistry but reducing ketone reactivity .
  • Hydroxypropanone Derivatives: Compounds like 2-hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one () feature additional hydroxyl groups on the ketone backbone, increasing water solubility but reducing stability under acidic conditions .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Phenyl Ring) Ketone Chain Molecular Formula Key Properties/Applications Reference
1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one 3-Br, 6-OH, 2,4-Me 2-Me-propan-1-one C12H15BrO2 High steric hindrance, moderate solubility
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-1-heptanone (Semicarbazone) 3-Cl, 6-OH, 2,4-Me Heptanone C16H24ClN3O2 Lipophilic, used in semicarbazide assays
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one 3-Cl, 4-Me 2-Br-propan-1-one C10H10BrClO Reactive in SN2 substitutions
1-(4-Hydroxy-3-nitrophenyl)-1-decanone 4-OH, 3-NO2 Decanone C16H23NO4 Oxidatively unstable, UV-active

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